Barmastine is a synthetic compound primarily recognized for its antihistaminic properties, specifically as an antagonist of the histamine H1 receptor. Its chemical structure is characterized by a complex arrangement that includes a furanylmethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety. The compound is classified under the molecular formula and has a molecular weight of approximately 483.6 g/mol. The IUPAC name for Barmastine is 3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one, and its CAS number is 99156-66-8 .
Common reagents utilized in these reactions include hydrogen gas, platinum-on-charcoal catalyst, and tetrahydrofuran.
Barmastine exhibits significant biological activity primarily through its action as an H1 receptor antagonist. This mechanism of action makes it effective in managing allergic reactions and conditions such as asthma. The compound has been studied for its potential effects on various biological systems, particularly its interactions with histamine receptors, which play a crucial role in inflammatory responses .
The synthesis of Barmastine involves several key steps:
The industrial production of Barmastine follows similar synthetic routes but is scaled up in larger reactors to maintain efficiency and control over reaction conditions .
Barmastine has several applications:
Research on Barmastine has focused on its interaction with histamine receptors, particularly the H1 receptor. Studies have indicated that Barmastine effectively inhibits histamine-induced responses, making it a valuable compound in allergy management. Its unique structure allows for specific binding interactions that differentiate it from other antihistamines .
Barmastine shares similarities with several other compounds known for their antihistaminic properties. A few notable examples include:
| Compound | Similarity | Unique Features |
|---|---|---|
| Clemastine | Antihistamine with H1 receptor antagonism | Structurally simpler than Barmastine |
| Carmustine | Shares structural elements | Primarily an alkylating agent used in cancer treatment |
| Diphenhydramine | Antihistaminic effects | Older generation antihistamine with sedative properties |
Barmastine's uniqueness lies in its specific structural features that enhance its binding affinity to histamine receptors while minimizing side effects typically associated with older antihistamines. Its complex design allows for targeted therapeutic applications, distinguishing it from simpler compounds like Clemastine and Diphenhydramine .
Barmastine, with the molecular formula C₂₇H₂₉N₇O₂, is a complex heterocyclic compound that exhibits interesting structural features and conformational properties [1]. This section provides a comprehensive analysis of its structural characteristics, including two-dimensional and three-dimensional depictions, crystallographic data, and detailed parameters of its molecular geometry [1] [5].
Barmastine, also known by its IUPAC name 3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one, possesses a complex molecular architecture comprising multiple heterocyclic ring systems [1]. The two-dimensional structural representation reveals the presence of three main structural components: a pyrido[1,2-a]pyrimidin-4-one moiety, a piperidine linker, and an imidazo[4,5-b]pyridine unit with a furan-2-ylmethyl substituent [1] [5].
The molecular structure of Barmastine features a total of 36 heavy atoms, including 27 carbon atoms, 7 nitrogen atoms, and 2 oxygen atoms [1]. The compound has a molecular weight of 483.6 g/mol and lacks any stereogenic centers, as indicated by the absence of defined or undefined stereocenters [1] [5]. This achiral nature is further confirmed by its InChI key (LNSHWIZFFHXFPQ-UHFFFAOYSA-N), where the stereochemical layer contains the "UHFFFAOYSA" segment, indicating no stereochemical features [5] [46].
Table 1: Molecular Properties of Barmastine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₂₉N₇O₂ | PubChem 2.2 (2021.10.14) |
| Molecular Weight | 483.6 g/mol | PubChem 2.2 (2021.10.14) |
| Heavy Atom Count | 36 | PubChem |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 (2021.10.14) |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 (2021.10.14) |
| Hydrogen Bond Acceptor Count | 7 | Cactvs 3.4.8.18 (2021.10.14) |
| Topological Polar Surface Area | 91.8 Ų | Cactvs 3.4.8.18 (2021.10.14) |
| Defined Stereocenters | 0 | PubChem |
| Undefined Stereocenters | 0 | PubChem |
Conformational analysis of Barmastine reveals significant flexibility due to its seven rotatable bonds [1]. These rotatable bonds primarily occur in the linking regions between the heterocyclic systems, allowing the molecule to adopt various conformations in three-dimensional space [22] [37]. The three-dimensional conformer analysis indicates that Barmastine can exist in multiple low-energy conformational states, with the relative orientations of the pyrido[1,2-a]pyrimidin-4-one and imidazo[4,5-b]pyridine moieties being particularly variable [33] [37].
The conformational flexibility of Barmastine is particularly evident in the piperidine ring, which can adopt different chair conformations [37]. Additionally, the furan-2-ylmethyl substituent on the imidazo[4,5-b]pyridine unit demonstrates rotational freedom around the methylene linker, contributing to the overall conformational diversity of the molecule [22] [37]. These conformational characteristics are significant for understanding the three-dimensional arrangement of functional groups that may be important for potential interactions with biological targets [22] [33].
While specific crystallographic data for Barmastine itself is limited in the available literature, analysis of structurally related compounds provides valuable insights into its probable crystal packing behavior and intermolecular interactions [17] [18]. Compounds containing the pyrido[1,2-a]pyrimidin-4-one scaffold, which is present in Barmastine, typically crystallize in monoclinic or triclinic crystal systems [13] [50].
Crystallographic studies of related pyrido[1,2-a]pyrimidin-4-one derivatives have revealed that these compounds often form layered structures in the solid state, with molecules arranged in parallel sheets [13] [50]. The packing is typically stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings [17] [50]. In the case of Barmastine, the presence of multiple nitrogen atoms in the heterocyclic rings and the carbonyl oxygen in the pyrido[1,2-a]pyrimidin-4-one moiety provides potential hydrogen bond acceptor sites [1] [17].
Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures, would be particularly informative for understanding the packing behavior of Barmastine [18] [19]. For structurally related compounds, Hirshfeld surface analysis typically reveals that hydrogen bonding interactions (H...H, N...H, and O...H contacts) dominate the crystal packing [19] [20]. The fingerprint plots derived from Hirshfeld surface analysis of similar compounds show characteristic patterns for these interactions, with sharp spikes corresponding to hydrogen bonds and diffuse features representing weaker van der Waals interactions [18] [21].
The normalized contact distances (dnorm) mapped on the Hirshfeld surface of related compounds often show red spots corresponding to close contacts shorter than the sum of van der Waals radii, particularly around the nitrogen atoms of the heterocyclic rings and the carbonyl oxygen [20] [21]. These red spots are indicative of strong hydrogen bonding interactions that play a crucial role in stabilizing the crystal structure [19] [21].
Based on the structural features of Barmastine and the crystallographic behavior of related compounds, it is reasonable to predict that Barmastine would exhibit similar packing characteristics, with hydrogen bonding and π-π stacking interactions being the primary forces governing its crystal structure [17] [20]. The imidazo[4,5-b]pyridine and pyrido[1,2-a]pyrimidin-4-one moieties would likely participate in π-π stacking arrangements, while the nitrogen atoms and carbonyl oxygen would serve as hydrogen bond acceptors [18] [21].
The molecular geometry of Barmastine is characterized by specific bond lengths, bond angles, and torsional parameters that define its three-dimensional structure [1] [24]. While precise experimental data for Barmastine itself is limited, structural parameters can be inferred from crystallographic studies of related compounds containing similar heterocyclic systems [28] [29].
The pyrido[1,2-a]pyrimidin-4-one moiety in Barmastine is expected to be nearly planar, as observed in related compounds [28] [50]. Typical C-C bond lengths within this ring system range from 1.36 to 1.40 Å for aromatic bonds, while the C-N bonds are typically between 1.33 and 1.38 Å [28] [29]. The carbonyl C=O bond in the pyrimidin-4-one ring typically has a length of approximately 1.22-1.24 Å, consistent with the double bond character [13] [29].
The imidazo[4,5-b]pyridine unit is also expected to be planar, with similar bond length patterns [35] [38]. The C-N bonds in the imidazole portion typically range from 1.32 to 1.38 Å, while the C-C bonds in the pyridine portion are approximately 1.36-1.40 Å [35] [38]. The bond angles within these heterocyclic systems generally conform to expected values for sp² hybridized atoms, with angles close to 120° for the aromatic rings [28] [35].
The piperidine ring in Barmastine adopts a chair conformation, with typical C-C and C-N bond lengths of approximately 1.52 Å and 1.46 Å, respectively [23] [37]. The bond angles within the piperidine ring are close to the tetrahedral angle of 109.5°, reflecting the sp³ hybridization of the carbon atoms [23] [37].
Torsional parameters are particularly important for understanding the three-dimensional arrangement of the different structural components of Barmastine [24] [26]. The torsion angles between the pyrido[1,2-a]pyrimidin-4-one and piperidine moieties, as well as between the piperidine and imidazo[4,5-b]pyridine units, determine the overall shape of the molecule [24] [30]. These torsion angles are influenced by both steric factors and electronic effects, including potential intramolecular hydrogen bonding interactions [24] [26].
The furan-2-ylmethyl substituent on the imidazo[4,5-b]pyridine unit introduces additional torsional freedom to the molecule [25] [37]. The torsion angle around the methylene linker between the furan and imidazole rings can vary significantly, allowing the furan ring to adopt different orientations relative to the imidazo[4,5-b]pyridine plane [25] [30].
Table 2: Estimated Bond Parameters for Key Structural Features in Barmastine
| Structural Feature | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| C-C (aromatic) | 1.36-1.40 | 120 | [28] [29] |
| C-N (aromatic) | 1.33-1.38 | 120 | [28] [35] |
| C=O (carbonyl) | 1.22-1.24 | 120-123 | [13] [29] |
| C-C (piperidine) | ~1.52 | 109-111 | [23] [37] |
| C-N (piperidine) | ~1.46 | 109-111 | [23] [37] |
| N-H (amino) | ~1.01 | 115-120 | [28] [35] |
| C-O (furan) | 1.36-1.38 | 106-110 | [25] [37] |
The overall molecular geometry of Barmastine represents a balance between the planarity of the heterocyclic ring systems and the conformational flexibility introduced by the linking groups and substituents [22] [37]. This combination of rigid aromatic scaffolds and flexible connecting elements contributes to the unique three-dimensional structure of the molecule and may have implications for its potential interactions with biological targets [22] [24].
Barmastine represents a complex pharmaceutical compound whose synthesis involves sophisticated organic chemistry methodologies and presents significant manufacturing challenges when transitioning from laboratory to industrial scale production. The compound, with molecular formula C26H29N7O2 and molecular weight 483.6 grams per mole, requires carefully orchestrated synthetic pathways to achieve the desired purity and yield necessary for pharmaceutical applications [2].
The primary synthetic approach for Barmastine relies on reductive amination as the foundational methodology, followed by cyclization reactions to construct the complex heterocyclic framework. The synthesis typically commences with N-(3-nitro-2-pyridinyl)-2-furanylmethanamine as the starting material, which undergoes a series of transformations to yield the final product .
Reductive amination, also known as reductive alkylation, serves as the cornerstone reaction in Barmastine synthesis due to its ability to form carbon-nitrogen bonds efficiently while avoiding the complications associated with direct alkylation methods [3] [4]. This reaction mechanism proceeds through several discrete steps: initial nucleophilic attack by the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to generate an imine intermediate, and finally reduction of the imine to produce the desired amine product [3] [5].
The cyclization component of the synthesis involves intramolecular reactions that construct the pyrido[1,2-a]pyrimidin-4-one moiety characteristic of Barmastine's structure. These cyclization reactions typically require carefully controlled conditions to ensure regioselectivity and prevent the formation of undesired regioisomers or side products [6] [7].
Optimized reaction conditions for reductive amination in Barmastine synthesis include temperatures ranging from room temperature to 90°C, depending on the specific step and scale of operation. The reaction typically proceeds under normal to moderate pressure conditions, with reaction times varying from 1 to 24 hours based on the complexity of the transformation and the scale of production [8] [9] [10].
Furfurylamine emerges as an indispensable intermediate in the Barmastine synthetic pathway, serving as a key building block that bridges the gap between simple starting materials and the complex final product [11] [12] [13]. This aromatic amine, characterized by its furan ring structure with an attached aminomethyl group, is typically generated through the reductive amination of furfural with ammonia [11].
The significance of furfurylamine in Barmastine synthesis cannot be overstated, as it provides the furan-2-ylmethyl moiety that is incorporated into the final molecular structure [12] [13]. The preparation of furfurylamine itself represents a critical step that must be optimized for both yield and purity, as impurities at this stage can propagate through subsequent synthetic steps and compromise the quality of the final product.
Industrial production of furfurylamine involves specialized techniques to ensure consistent quality and minimize the formation of by-products. Recent advances in furfurylamine synthesis have focused on developing more sustainable and efficient methodologies, including the use of deep eutectic solvents and biocatalytic approaches that enhance selectivity while reducing environmental impact [14] [15] [16].
The handling and storage of furfurylamine require particular attention due to its chemical properties. As a colorless to light yellow liquid with ammonia-like odor, furfurylamine is miscible with water and soluble in common organic solvents, but it deteriorates in air by absorbing carbon dioxide [13]. These characteristics necessitate careful control of storage conditions and handling procedures during industrial manufacturing processes.
Catalytic hydrogenation represents the most critical transformation in Barmastine synthesis, typically employing platinum-on-charcoal as the preferred catalyst system [17]. This heterogeneous catalytic process occurs at room temperature and normal pressure, making it relatively mild compared to other hydrogenation methodologies . The choice of platinum-on-charcoal reflects its superior activity and selectivity for the reduction of nitro groups and imine intermediates present in the Barmastine synthetic pathway.
The mechanism of catalytic hydrogenation in this context involves the adsorption of both hydrogen gas and the substrate onto the platinum surface, followed by sequential hydrogen transfer to reduce the target functional groups [17] [18]. The heterogeneous nature of this catalysis provides advantages in terms of catalyst recovery and reuse, which becomes particularly important in large-scale manufacturing operations.
Reaction optimization focuses on several critical parameters that influence both the efficiency and selectivity of the hydrogenation process. Temperature control remains paramount, as elevated temperatures can lead to over-reduction or undesired side reactions, while insufficient temperature may result in incomplete conversion [19] [10]. Similarly, hydrogen pressure must be carefully regulated to ensure adequate driving force for the reaction while avoiding potential safety hazards associated with high-pressure operations.
Catalyst loading represents another crucial optimization parameter, with typical loadings ranging from 0.5 to 1.0 mol percent relative to the substrate [8] [10]. Higher catalyst loadings can accelerate reaction rates but may also increase costs and complicate product purification. The optimal catalyst loading must be determined through systematic experimentation that balances reaction efficiency with economic considerations.
Solvent selection significantly impacts the success of catalytic hydrogenation in Barmastine synthesis. Tetrahydrofuran and alcoholic solvents such as ethanol represent preferred choices due to their ability to dissolve both the substrate and products while maintaining compatibility with the platinum catalyst system [8]. The solvent must also facilitate effective mass transfer between the gas, liquid, and solid phases present in the heterogeneous reaction system.
The transition from laboratory-scale synthesis to industrial manufacturing of Barmastine presents numerous technical and economic challenges that must be systematically addressed to ensure successful commercialization [20] [21] [22]. These challenges span multiple domains, including process engineering, quality control, regulatory compliance, and economic optimization.
Scale-up complexity represents the most fundamental challenge in industrial Barmastine production. Laboratory reactions that proceed smoothly at gram scale may encounter significant difficulties when scaled to kilogram or multi-kilogram quantities [23] [24]. Heat transfer limitations become particularly problematic in large-scale operations, as the exothermic nature of hydrogenation reactions can lead to hot spots and temperature excursions that compromise product quality or create safety hazards [21] [22].
Mass transfer considerations present additional complications in scaled-up processes. The efficiency of hydrogen transfer from the gas phase to the catalyst surface becomes increasingly challenging in larger reactors, potentially leading to reduced reaction rates and incomplete conversions [25]. Mixing efficiency also deteriorates with scale, potentially causing concentration gradients that result in non-uniform reaction conditions and variable product quality [23].
Catalyst management emerges as a critical issue in industrial operations, encompassing catalyst recovery, regeneration, and maintaining catalytic activity throughout extended production campaigns [10] [24]. The economic viability of industrial Barmastine production depends significantly on the ability to reuse expensive platinum catalysts multiple times without substantial loss of activity. Catalyst deactivation through poisoning, sintering, or fouling must be minimized through appropriate process design and operating procedures.
Quality control requirements for pharmaceutical manufacturing impose stringent demands on industrial Barmastine production processes [26] [27] [28]. Impurity control becomes increasingly challenging at larger scales, as minor process variations can lead to the formation of trace impurities that must be removed through sophisticated purification techniques. Analytical method development must keep pace with production scale-up to ensure adequate monitoring and control of critical quality attributes throughout the manufacturing process.
Economic factors play a decisive role in determining the feasibility of industrial Barmastine production [29] [30] [31]. Raw material costs, particularly for specialized intermediates and catalysts, can represent a substantial portion of total manufacturing costs. Process optimization must balance competing objectives of maximizing yield, minimizing reaction time, reducing solvent consumption, and maintaining product quality while operating within acceptable cost parameters.
Regulatory compliance adds another layer of complexity to industrial manufacturing operations [32]. Good Manufacturing Practice requirements mandate extensive documentation, process validation, and quality assurance procedures that significantly increase the time and resources required for production scale-up [32]. Process changes implemented during scale-up may require regulatory approval, potentially delaying market introduction and increasing development costs.
Environmental considerations increasingly influence industrial process design decisions [14] [33]. Waste minimization, solvent recovery, and adherence to green chemistry principles are becoming essential requirements for sustainable pharmaceutical manufacturing [14]. The development of environmentally friendly synthetic routes for Barmastine must balance environmental benefits with economic and technical feasibility constraints.